rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis
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Overview
Description
rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutyl ring substituted with a fluorosulfonyl group and a tert-butyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclobutyl ring, introduction of the fluorosulfonyl group, and the attachment of the tert-butyl carbamate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the cyclobutyl ring.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclobutyl ring and tert-butyl carbamate moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis include:
- tert-butyl N-[(1R,2R)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate
- tert-butyl N-[(1S,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorosulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2742407-76-5 |
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Molecular Formula |
C10H18FNO4S |
Molecular Weight |
267.3 |
Purity |
95 |
Origin of Product |
United States |
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